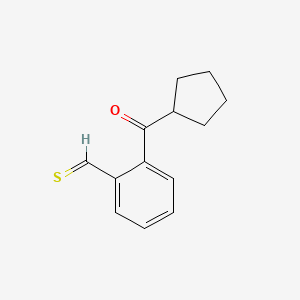

Cyclopentyl2-thiomethylphenylketone

Description

Significance of Cyclopentyl Ketone Architectures in Advanced Organic Synthesis

Cyclopentyl ketone frameworks are prevalent structural motifs in a variety of complex molecules. Their inclusion can significantly influence a molecule's conformational rigidity and lipophilicity, properties that are critical for biological activity. The cyclopentyl moiety is a feature of numerous natural products and synthetic compounds, making the development of methods for its introduction a key area of research.

Recent advancements have focused on utilizing cyclopropyl (B3062369) ketones in catalytic formal [3+2] cycloaddition reactions to build complex, sp3-rich products efficiently. nih.gov These modular routes are highly sought after as they allow for the construction of diverse compound libraries. nih.govacs.org For instance, 2-cyclopentylcyclopentanone (B1220294) serves as a versatile intermediate in the synthesis of certain pharmaceuticals and agricultural chemicals. ontosight.ai The synthesis of cyclopentenones, another related structure, is also an active area of research, with methods like rhodium-catalyzed intramolecular hydroacylation and palladium-catalyzed carbonylative cyclization being developed. organic-chemistry.org The synthesis of related compounds, such as 2-chlorophenyl cyclopentyl ketone, highlights their use as reagents in preparing more complex bicyclic and polycyclic aromatic hydrocarbons. chemicalbook.comfishersci.ca

Chemical Significance of Sulfur-Containing Moieties in Stereospecific Synthesis

The incorporation of sulfur-containing functional groups into organic molecules provides a powerful tool for controlling stereochemistry. Sulfur's ability to coordinate with metals and act as a chiral auxiliary is instrumental in guiding the stereochemical outcome of reactions. Ketosulfones, for example, are a class of sulfur-containing compounds recognized for their synthetic versatility and interesting biological properties. researchgate.net

The development of sulfur-mediated reactions has led to novel methods for creating complex structures. For instance, a one-pot, transition-metal-free method has been developed for the synthesis of α-heterosubstituted ketones through the difunctionalization of internal alkynes mediated by sulfur. rsc.orgrsc.org This process involves the attack of an alkyne on an activated sulfoxide (B87167) to form an α-sulfonium ketone intermediate, which can then be substituted by various nucleophiles. rsc.orgrsc.org Furthermore, sulfur ylides have been employed in the stereospecific synthesis of cyclobutanones through a formal [3+1] cycloaddition, showcasing the utility of sulfur in constructing strained ring systems with high stereocontrol. acs.org In the realm of asymmetric catalysis, novel sulfur-containing tetradentate ligands have been designed for the iridium-catalyzed asymmetric hydrogenation of ketones, achieving excellent yields and enantioselectivities. acs.org The enantioselective reduction of sulfur-containing ketones using biocatalytic strategies also presents a facile method for preparing chiral secondary alcohols. researchgate.net

Overview of Synthetic Challenges for Highly Functionalized Asymmetric Ketones Incorporating Cyclopentyl and Substituted Phenyl Moieties

The synthesis of highly functionalized asymmetric ketones, such as Cyclopentyl 2-thiomethylphenyl ketone, is fraught with challenges. A general method for the direct asymmetric alkylation of ketones remains an unmet goal in organic synthesis, despite advances in organocatalysis and transition-metal catalysis. nih.gov The primary difficulties include controlling the geometry of the enolate, avoiding racemization of the newly formed stereocenter, and preventing undesirable side reactions like overalkylation. nih.gov

Synthesizing unsymmetrical ketones via sequential nucleophilic substitution of different organometallic reagents is a significant hurdle. acs.orgresearchgate.net While methods like using Weinreb amides can prevent overaddition to form tertiary alcohols by stabilizing the tetrahedral intermediate through chelation, these strategies have limitations. acs.orgresearchgate.net The synthesis of ketones from less reactive starting materials like esters using Grignard reagents often leads to the formation of tertiary alcohols as the ketone product is more reactive than the starting ester. chemicalforums.com To overcome this, more reactive starting materials like acid chlorides are often employed. chemicalforums.com The development of novel reagents and catalytic systems is crucial for achieving selective one-pot synthesis of unsymmetrical ketones. acs.orgresearchgate.net

Compound Information

Table 1: Properties of Cyclopentyl 2-thiomethylphenyl ketone

| Property | Value |

| IUPAC Name | cyclopentyl[2-(methylsulfanyl)phenyl]methanone |

| CAS Number | 898791-42-9 |

| Linear Formula | C13H16OS |

| InChI Code | 1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 |

| InChI Key | DRUWRPTVXGETEY-UHFFFAOYSA-N |

| Purity | 97% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14OS |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

2-(cyclopentanecarbonyl)thiobenzaldehyde |

InChI |

InChI=1S/C13H14OS/c14-13(10-5-1-2-6-10)12-8-4-3-7-11(12)9-15/h3-4,7-10H,1-2,5-6H2 |

InChI Key |

JGONHROPFUCTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentyl2 Thiomethylphenylketone

Strategies for Carbon-Carbon Bond Formation at the Ketone Carbonyl

The central ketone functional group can be constructed by forming one of two carbon-carbon bonds: the bond between the cyclopentyl group and the carbonyl carbon, or the bond between the 2-thiomethylphenyl group and the carbonyl carbon.

Coupling Reactions for Cyclopentyl-Carbonyl Bond Formation

A primary strategy involves the acylation of a cyclopentyl organometallic reagent with a derivative of 2-thiomethylbenzoic acid. Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation.

Negishi Coupling: The Negishi coupling, which pairs an organozinc compound with an organic halide, is a powerful tool for C-C bond formation. wikipedia.org A cyclopentylzinc halide can be coupled with 2-(methylthio)benzoyl chloride in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Palladium catalysts, often with phosphine (B1218219) ligands, generally offer high yields and excellent functional group tolerance. wikipedia.org This method is advantageous for its ability to couple sp³-hybridized carbon centers, like that of the cyclopentyl group, to the acyl group. wikipedia.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: Another robust method is the Suzuki-Miyaura coupling, which typically uses an organoboron reagent. nih.govorganic-chemistry.org Cyclopentylboronic acid can be coupled with 2-(methylthio)benzoyl chloride. nsf.govmdpi.com Anhydrous conditions are often preferred for acyl Suzuki couplings to prevent hydrolysis of the acyl chloride and deboronation of the boronic acid. nih.gov Catalytic systems often involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like cesium carbonate. nih.gov Recent advancements have also demonstrated solvent-free, mechanochemical methods for acyl Suzuki-Miyaura couplings, offering a more environmentally friendly approach. nsf.gov

Table 1: Comparison of Coupling Reactions for Cyclopentyl-Carbonyl Bond Formation

| Coupling Reaction | Cyclopentyl Reagent | Phenyl Reagent | Catalyst System (Typical) | Key Advantages |

| Negishi Coupling | Cyclopentylzinc halide | 2-(Methylthio)benzoyl chloride | Pd(0) or Ni(0) with phosphine ligands | High functional group tolerance, effective for sp³-sp² coupling. wikipedia.orgorganic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | Cyclopentylboronic acid | 2-(Methylthio)benzoyl chloride | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | Utilizes stable and less toxic organoboron reagents. nih.govmdpi.com |

Coupling Reactions for (2-Thiomethylphenyl)-Carbonyl Bond Formation

An alternative approach is to form the bond between the carbonyl carbon and the thiomethyl-substituted aromatic ring. This can be achieved through classical methods like Friedel-Crafts acylation or modern cross-coupling strategies.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of thioanisole (B89551) (methylphenyl sulfide) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netresearchgate.netyoutube.com The thioether group is an ortho-, para-directing group, which can lead to a mixture of isomers. The formation of the desired ortho-substituted product, Cyclopentyl-2-thiomethylphenylketone, may be less favored compared to the para-isomer due to steric hindrance. The reaction often requires more than stoichiometric amounts of the catalyst because the Lewis acid complexes with the product ketone. youtube.com Greener alternatives using solid acid catalysts like certain ion-exchange resins (e.g., Amberlyst-15) or zeolites have been developed to minimize waste and catalyst consumption. researchgate.netresearchgate.net

Table 2: Friedel-Crafts Acylation of Thioanisole

| Acylating Agent | Catalyst | Solvent (Typical) | Key Features |

| Cyclopentanecarbonyl chloride | AlCl₃ (stoichiometric) | Dichloromethane | Classic method, potential for isomer formation. youtube.comkhanacademy.org |

| Cyclopentanecarboxylic anhydride | Amberlyst-15 (catalytic) | Ethylene chloride | Greener process, catalyst is reusable. researchgate.net |

Cross-Coupling Reactions: Modern cross-coupling reactions can also be employed. For instance, a Negishi coupling could be performed between a 2-(methylthio)phenylzinc reagent and cyclopentanecarbonyl chloride. organic-chemistry.org Similarly, a Suzuki coupling could unite 2-(methylthio)phenylboronic acid with cyclopentanecarbonyl chloride. mdpi.com These methods offer high regioselectivity, avoiding the isomer issues common in Friedel-Crafts reactions.

Installation of the Thiomethyl Functional Group

The thiomethyl group can be introduced onto the phenyl ring either before or after the formation of the ketone.

Directed Ortho-Metallation and Electrophilic Thiolation Strategies on Phenyl Precursors

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.orgchem-station.com In this context, the carbonyl group of a precursor like cyclopentyl phenyl ketone can act as a DMG.

The process involves treating cyclopentyl phenyl ketone with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). nih.gov The base coordinates to the carbonyl oxygen and selectively deprotonates the nearest ortho-position, forming an aryllithium intermediate. wikipedia.orgnih.gov This intermediate is then quenched with an electrophilic sulfur reagent. Dimethyl disulfide (CH₃SSCH₃) is a common electrophile for introducing the thiomethyl group, yielding Cyclopentyl-2-thiomethylphenylketone. uwindsor.ca This strategy ensures exclusive ortho-functionalization, which is a significant advantage over classical electrophilic aromatic substitution. chem-station.com

Transition Metal-Catalyzed Methylthiolation of Aromatic and Aliphatic Carbon Centers

Recent advances in C-H activation have led to methods for the direct methylthiolation of aromatic C-H bonds, catalyzed by transition metals like copper and palladium. nih.govhilarispublisher.com These reactions can use a variety of methylthiol sources.

One innovative approach uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylthiolating reagent. acs.org A copper(II)-mediated reaction, for example, can functionalize the C-H bond of a substrate like cyclopentyl phenyl ketone, although directing group assistance might be necessary for high regioselectivity. acs.org Palladium-catalyzed C-S cross-coupling reactions have also been developed, which can couple aryl halides or triflates with a methylthiol source. nih.gov A novel anion-shuttle agent, 4-((methylthio)methyl)morpholine, has been designed for the controlled release of methylthiolate anions, preventing catalyst poisoning and enabling the efficient methylthiolation of less reactive aryl electrophiles. nih.gov

C-S Bond Formation via Oxidative Coupling or Functionalization of Thiol Precursors

If the synthesis starts with a thiol precursor, such as 2-mercaptobenzophenone, the final step would be the S-methylation to form the thioether. This is a common and generally high-yielding transformation. The reaction typically involves deprotonating the thiol with a base (e.g., sodium hydroxide, potassium carbonate) to form a thiolate, which then acts as a nucleophile. nih.gov The subsequent addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), results in the formation of the C-S bond.

Alternatively, copper-catalyzed C-S coupling reactions provide a robust method for forming thioethers. jcsp.org.pknih.gov For instance, coupling 2-iodocyclopentylphenylketone with methanethiol (B179389) or its salt can be achieved using a copper(I) catalyst, often without the need for a ligand. organic-chemistry.orgorganic-chemistry.orgrwth-aachen.de These methods are advantageous due to the low cost and low toxicity of copper catalysts. nih.gov

Table 3: Methods for Installation of the Thiomethyl Group

| Method | Starting Material | Key Reagents | Catalyst | Key Features |

| Directed Ortho-Metalation | Cyclopentyl phenyl ketone | n-BuLi, Dimethyl disulfide | None | High ortho-selectivity. wikipedia.orgorganic-chemistry.org |

| C-H Methylthiolation | Cyclopentyl phenyl ketone | DMSO | Cu(II) salts | Direct functionalization of C-H bond. acs.org |

| S-Methylation | 2-Mercaptocyclopentylphenylketone | Base (e.g., K₂CO₃), Methyl iodide | None | Classical, high-yielding reaction. nih.gov |

| Copper-Catalyzed Coupling | 2-Iodocyclopentylphenylketone | Sodium thiomethoxide | CuI | Utilizes readily available precursors. jcsp.org.pkorganic-chemistry.org |

Stereoselective Synthesis of the Cyclopentyl Ketone Framework

The creation of the cyclopentyl ketone core with specific stereochemistry is a critical challenge in organic synthesis. The spatial arrangement of atoms within this five-membered ring significantly influences the biological activity and physical properties of the final compound. Several powerful methodologies have been developed to control this stereochemistry, including asymmetric catalytic hydrogenation, the use of chiral auxiliaries, and enantioselective organocatalysis.

Asymmetric Catalytic Hydrogenation of α,β-Unsaturated Ketone Precursors

Asymmetric hydrogenation of α,β-unsaturated ketones, particularly those with a cyclopentene (B43876) structure, stands out as a highly efficient method for producing chiral cyclopentyl ketones. This reaction involves the addition of hydrogen across the carbon-carbon double bond of the enone system, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

Recent advancements have highlighted the efficacy of iridium-catalyzed asymmetric hydrogenation for tetrasubstituted α,β-unsaturated ketones, leading to chiral 2-substituted cyclopentyl aryl ketones. researchgate.net These reactions exhibit excellent functional group tolerance and deliver the hydrogenated products in high yields and with outstanding stereoselectivities, achieving up to 99% yield, greater than a 20:1 diastereomeric ratio, and 99% enantiomeric excess (ee). researchgate.net The success of this method provides a direct pathway to important chiral structural motifs found in various pharmaceuticals and bioactive molecules. researchgate.net

Similarly, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been developed using ligands like ZhaoPhos. This approach yields α-chiral cyclic ketones with high yields and enantioselectivities (up to 99% yield and 99% ee). rsc.org Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst is crucial for achieving high levels of stereocontrol in these transformations. rsc.orgrsc.org

| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Iridium-based | Tetrasubstituted α,β-unsaturated ketones | Chiral 2-substituted cyclopentyl aryl ketones | Up to 99% | 99% | >20:1 |

| Rhodium/ZhaoPhos | Exocyclic α,β-unsaturated carbonyls | α-Chiral cyclic ketones | Up to 99% | 99% | Not Applicable |

| Ruthenium-based | α-Substituted α,β-unsaturated ketones | Chiral α-substituted secondary alcohols | High | Up to 98% | >99:1 |

Chiral Auxiliary-Mediated Synthetic Routes to Cyclopentyl Moieties

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a stereoselective manner. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

One innovative approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence involving an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction to produce enantiopure cyclopropane-carboxaldehydes. rsc.org This "temporary stereocentre" strategy has demonstrated potential in the asymmetric synthesis of complex molecules. rsc.org More recently, the concept has been extended to the asymmetric cyclopropanation and epoxidation of tetrasubstituted olefins. nih.gov In this method, a chiral auxiliary is catalytically installed, which then controls the stereochemistry of subsequent reactions, allowing for the diversification of a single starting material without the need for multiple chiral catalysts. nih.gov

Enantioselective Organocatalysis for Cyclopentyl Moiety Introduction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. squarespace.comresearchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts and often operates under mild reaction conditions.

For the construction of cyclopentane (B165970) rings, organocatalytic domino or cascade reactions have proven particularly effective. researchgate.net These reactions involve multiple bond-forming events in a single pot, rapidly building molecular complexity. researchgate.net For instance, a chiral secondary amine can catalyze the cyclization of 1-bromo-3-nitropropane (B3245209) with α,β-unsaturated aldehydes to provide 1,2,3-trisubstituted cyclopentane carbaldehydes with high diastereoselectivities (up to 8:1 dr) and enantioselectivities (up to 96% ee). researchgate.net Another strategy combines organocatalysis with multicomponent reactions to produce unique, tetrasubstituted cyclopentenyl frameworks with high stereoselectivity (up to >99% ee and >99:1 dr). nih.gov

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, promoted by a chiral Jørgensen-Hayashi type catalyst, represents another elegant organocatalytic method. This reaction converts racemic vinylcyclopropane-acetaldehydes into substituted cyclopentenes, with the catalyst effectively controlling the stereochemical outcome. csic.es

Application of Photoredox Catalysis in Cyclopentyl Aryl Ketone Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. acs.org This technology has found significant application in the synthesis of complex ketone structures, including cyclopentyl aryl ketones.

Radical Anion [3+2] Cycloaddition Strategies for Five-Membered Carbocycles

The construction of five-membered carbocyclic rings, a common feature in natural products, remains a synthetic challenge. thieme.dethieme.de Photoredox catalysis has enabled the development of novel [3+2] cycloaddition strategies to address this. thieme.dethieme.de

Professor Tehshik P. Yoon's research group has developed a general protocol for radical anion [3+2] cycloaddition that is particularly effective for a broad range of substrates that are not electronically biased. thieme.dethieme.de This method utilizes tandem Lewis acid and photoredox catalysis for the intermolecular [3+2] cycloaddition between aryl cyclopropyl (B3062369) ketones and alkenes. thieme-connect.de The success of these reactions is dependent on the redox potential of the cyclopropyl ketone and the ability of the alkene to stabilize a key radical intermediate. thieme-connect.de This approach provides a powerful and versatile route to substituted cyclopentyl aryl ketones. thieme.dethieme.de Other radical-mediated [3+2]-cycloaddition reactions of alkenes under photochemical conditions have also been developed, featuring broad functional group tolerance and excellent regio- and stereo-selectivity. researchgate.net

Expansion of Photoredox Catalysis to Substituted Phenyl Ketone Synthesis

The principles of photoredox catalysis extend beyond the formation of the cyclopentyl ring to the synthesis of substituted phenyl ketones themselves. The direct decarboxylative arylation of α-oxo acids has been achieved through the synergistic combination of visible-light-mediated photoredox and nickel catalysis. nih.gov This method allows for the rapid synthesis of aryl and alkyl ketone architectures from simple α-oxo acid precursors via an acyl radical intermediate. nih.gov

Furthermore, the combination of photoredox and carbene catalysis has been employed for the synthesis of γ-aryloxy ketones. In this process, an α-aryloxymethyl radical is generated oxidatively and then adds to a styrene (B11656) derivative. The resulting benzylic radical then couples with an acyl azolium intermediate generated through N-heterocyclic carbene (NHC) catalysis. nih.gov These methodologies highlight the versatility of photoredox catalysis in constructing various components of complex ketone structures.

| Photoredox Catalysis Method | Key Transformation | Resulting Structure |

| Tandem Lewis Acid/Photoredox Catalysis | Intermolecular [3+2] cycloaddition | Substituted cyclopentyl aryl ketones |

| Synergistic Photoredox/Nickel Catalysis | Decarboxylative arylation of α-oxo acids | Aryl and alkyl ketones |

| Combined Photoredox/Carbene Catalysis | Radical relay process | γ-Aryloxy ketones |

Cascade and Multicomponent Reactions for Advanced Scaffold Assembly

Modern synthetic chemistry increasingly relies on cascade and multicomponent reactions to construct complex molecular architectures in a single operation, thereby enhancing efficiency and reducing waste. For the synthesis of Cyclopentyl-2-thiomethylphenylketone, a hypothetical cascade reaction could be envisioned, leveraging transition-metal-catalyzed C-H activation.

A plausible approach involves a rhodium-catalyzed ortho-C(sp²)–H olefination of a suitable aryl ketone precursor, followed by a cascade cyclization. acs.org While direct literature for Cyclopentyl-2-thiomethylphenylketone is not available, a proposed pathway could start from thioanisole and a cyclopentenyl-containing reactant. More advanced multicomponent reactions (MCRs) offer another avenue. For instance, a one-pot synthesis of β-acylamino ketones has been demonstrated using an aldehyde, a ketone, a nitrile, and an acid catalyst. organic-chemistry.org Adapting such a strategy could theoretically assemble the target ketone from simpler building blocks in a convergent manner.

Another potential cascade approach could involve the reaction of a phospha-Wittig-Horner reagent with a diacetylenic ketone precursor, a method known to form highly substituted phospholes. nih.gov The principles of these reactions, which are designed for the rapid assembly of complex scaffolds, could be adapted for the target molecule. acs.org

Table 1: Proposed Cascade Reaction for Aryl Ketone Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Intermediate Steps | Proposed Product |

|---|---|---|---|---|

| Rh-Catalyzed C-H Activation/Olefination Cascade acs.org | Thioanisole, Cyclopentene-1-carbaldehyde | [Rh(III)] catalyst, Oxidant | Ortho-olefination, Hydration/Oxidation | Cyclopentyl-2-thiomethylphenylketone |

| Multicomponent Ritter-type Reaction organic-chemistry.org | 2-thiomethylbenzaldehyde, Cyclopentanone (B42830), Acetonitrile | TfOH | Aldol condensation, Ritter reaction | β-acetamido-Cyclopentyl-2-thiomethylphenylketone derivative |

Strategic Synthesis of Key Intermediates for Cyclopentyl-2-thiomethylphenylketone

The efficient construction of Cyclopentyl-2-thiomethylphenylketone relies heavily on the availability of key structural fragments. Two primary retrosynthetic disconnections point towards the strategic synthesis of a 2-thiomethylphenyl nucleophile and a cyclopentyl electrophile, or vice versa.

One robust strategy involves the preparation of a Grignard reagent from an appropriately substituted aryl halide. Specifically, 2-Bromothioanisole can serve as a precursor to the key intermediate, 2-(methylthio)phenylmagnesium bromide. ontosight.aisigmaaldrich.com This organometallic species can then be reacted with a suitable cyclopentyl-containing electrophile.

Synthesis of 2-Bromothioanisole: This starting material can be synthesized from 2-bromoanisole (B166433) via reaction with sodium hydrosulfide (B80085) or thiourea, followed by methylation. ontosight.ai It is a liquid at room temperature with a boiling point of 145-146 °C at 27 mmHg. sigmaaldrich.comchemdad.com

Synthesis of Cyclopentanecarbonyl chloride: A common electrophilic partner for such a reaction is an acyl chloride. Cyclopentanecarbonyl chloride can be readily prepared by treating cyclopentanecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comsigmaaldrich.com This acyl chloride is a liquid with a boiling point of 161-162 °C. sigmaaldrich.com The subsequent reaction with the Grignard reagent in an anhydrous solvent like diethyl ether or THF would yield the target ketone after aqueous workup. This is a classic Friedel-Crafts acylation type of approach. khanacademy.orgyoutube.comkhanacademy.orgyoutube.com

An alternative, yet equally powerful, approach involves the reaction of a cyclopentyl Grignard reagent with a 2-thiomethyl-substituted benzonitrile. The addition of Grignard reagents to the nitrile functional group provides an imine intermediate, which upon acidic hydrolysis, furnishes the desired ketone. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This method advantageously prevents the common issue of double addition that can occur with more reactive electrophiles like acyl chlorides. organicchemistrytutor.com

Table 2: Synthesis of Key Intermediates

| Intermediate | Precursor(s) | Reagents | Typical Conditions |

|---|---|---|---|

| 2-(methylthio)phenylmagnesium bromide | 2-Bromothioanisole | Magnesium turnings | Anhydrous diethyl ether or THF, reflux libretexts.org |

| Cyclopentanecarbonyl chloride | Cyclopentanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Neat or in a non-reactive solvent, often with catalytic DMF google.com |

| Cyclopentylmagnesium bromide | Bromocyclopentane | Magnesium turnings | Anhydrous diethyl ether or THF, reflux libretexts.org |

| 2-(methylthio)benzonitrile | 2-Mercaptobenzonitrile | Methyl iodide, Base | - |

These strategic approaches, focusing on the reliable and high-yielding synthesis of key building blocks, are fundamental to the successful construction of the target molecule, Cyclopentyl-2-thiomethylphenylketone.

Mechanistic Investigations of Synthetic Pathways to Cyclopentyl2 Thiomethylphenylketone

Elucidation of Detailed Reaction Pathways for Carbon-Carbon and Carbon-Sulfur Bond Formations

The construction of Cyclopentyl 2-thiomethylphenyl ketone necessitates the strategic formation of a carbon-carbon (C-C) bond between the cyclopentyl moiety and the phenyl ring, and a carbon-sulfur (C-S) bond to introduce the thiomethyl group.

The primary C-C bond-forming reaction to generate the ketone is typically achieved through a Friedel-Crafts acylation . nih.gov In this electrophilic aromatic substitution reaction, cyclopentanecarbonyl chloride or a related activated derivative is reacted with a thiomethyl-substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

The mechanistic pathway for the Friedel-Crafts acylation proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of the cyclopentanecarbonyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion is then attacked by the electron-rich thiomethyl-substituted phenyl ring. The thiomethyl group is an ortho-, para-directing group, meaning the acylation will predominantly occur at the positions ortho or para to the thiomethyl substituent. To obtain the desired 2-thiomethylphenyl isomer, a pre-functionalized starting material or a directing group strategy might be necessary to ensure regioselectivity.

Aromatization: The resulting arenium ion intermediate, also known as a sigma complex, loses a proton to regenerate the aromatic ring, yielding the final Cyclopentyl 2-thiomethylphenyl ketone.

The formation of the crucial carbon-sulfur (C-S) bond to introduce the thiomethyl group can be accomplished through several methods, often involving transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. rsc.org A common approach involves the coupling of an aryl halide (e.g., 2-bromophenyl cyclopentyl ketone) with a sulfur nucleophile like methanethiol (B179389) or its corresponding salt.

A plausible mechanistic cycle for a palladium-catalyzed C-S bond formation involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

Ligand Exchange: The sulfur nucleophile coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The aryl and thiomethyl groups on the palladium center couple and are eliminated from the metal, forming the desired C-S bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Analysis of Catalytic Cycles in Transition Metal-Mediated Syntheses (e.g., Iridium, Rhodium, Palladium Catalysis)

Transition metals play a pivotal role in modern organic synthesis, enabling efficient and selective bond formations that would otherwise be challenging. The synthesis of Cyclopentyl 2-thiomethylphenyl ketone can benefit from various transition metal-catalyzed reactions, each with its distinct catalytic cycle.

Palladium Catalysis: As discussed for C-S bond formation, palladium is a versatile catalyst for cross-coupling reactions. rsc.org Beyond C-S coupling, palladium catalysts can also be employed for the α-arylation of ketones, providing an alternative route to the C-C bond formation. researchgate.net In such a reaction, a cyclopentanone (B42830) enolate could be coupled with a 2-thiomethyl-substituted aryl halide. The catalytic cycle would be similar to that of C-S coupling, involving oxidative addition, transmetalation (with the enolate), and reductive elimination.

Rhodium Catalysis: Rhodium catalysts are known to facilitate a variety of transformations, including C-H activation and hydroacylation. acs.orgnih.gov For instance, a rhodium-catalyzed process could potentially be used to directly couple a 2-thiomethyl-substituted benzene with a cyclopentyl aldehyde derivative. Rhodium catalysts are also capable of mediating methylthio transfer reactions, which could be relevant for the introduction of the thiomethyl group under specific conditions. nih.gov A proposed rhodium-catalyzed hydroacylation cycle might involve the oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by migratory insertion of the alkene (or a related species) and reductive elimination to furnish the ketone.

Iridium Catalysis: Iridium catalysts have emerged as powerful tools for C-H activation and functionalization. rsc.orgnih.govresearchgate.netacs.orgdiva-portal.org An iridium-catalyzed C-H activation strategy could potentially be employed to directly functionalize a thiomethyl-substituted benzene ring with a cyclopentyl group. The catalytic cycle would likely involve the coordination of the iridium catalyst to the aromatic ring, followed by oxidative C-H bond cleavage to form an iridacycle intermediate. This intermediate could then react with a cyclopentyl-containing coupling partner, followed by reductive elimination to yield the desired product.

Below is an interactive data table summarizing the roles of these transition metals in analogous ketone syntheses:

| Catalyst System | Key Transformation | Mechanistic Steps | Relevant Findings |

| Palladium(0)/Ligand | C-S Cross-Coupling | Oxidative Addition, Ligand Exchange, Reductive Elimination | Effective for forming aryl sulfides from aryl halides and thiols. rsc.org |

| Palladium(II)/Ligand | α-Arylation of Ketones | Oxidative Addition, Transmetalation, Reductive Elimination | Allows for the formation of C-C bonds between ketones and aryl halides. researchgate.net |

| Rhodium(I)/Ligand | Hydroacylation | Oxidative Addition, Migratory Insertion, Reductive Elimination | Can be used to synthesize ketones from aldehydes and alkenes. |

| Iridium(III)/Cp * | C-H Activation | C-H Cleavage, Intermediate Formation, Functionalization | Enables the direct functionalization of C-H bonds in aromatic systems. rsc.orgresearchgate.net |

Stereochemical Control Mechanisms in Asymmetric Transformations

While Cyclopentyl 2-thiomethylphenyl ketone itself is not chiral, the principles of stereochemical control are crucial if chiral derivatives were to be synthesized. Asymmetric synthesis of related cyclopentyl-containing molecules often relies on chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov

In the context of synthesizing chiral analogs, an asymmetric Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, could be employed to construct a chiral cyclopentenone core. acs.org The stereochemical outcome is dictated by the coordination of the substrates to the chiral metal catalyst, typically cobalt or rhodium, which creates a chiral environment that favors the formation of one enantiomer over the other.

Similarly, asymmetric hydroacylation reactions catalyzed by chiral rhodium complexes can lead to the formation of chiral ketones. The chiral ligands coordinated to the rhodium center control the facial selectivity of the migratory insertion step, thereby determining the stereochemistry of the final product.

Characterization of Reactive Intermediates and Radical Propagation in Photoredox Catalysis

Photoredox catalysis offers a powerful and mechanistically distinct approach to organic synthesis, often proceeding through radical intermediates. While specific photoredox routes to Cyclopentyl 2-thiomethylphenyl ketone are not widely reported, analogous transformations provide insight into the potential mechanisms.

A photoredox-catalyzed synthesis could involve the generation of a radical species from one of the starting materials. For example, a photoredox catalyst, upon excitation by light, could oxidize or reduce a suitable precursor to generate a cyclopentyl radical or a 2-thiomethylphenyl radical. This radical would then engage in a bond-forming reaction.

A hypothetical photoredox catalytic cycle might involve:

Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a substrate, either oxidizing or reducing it to generate a radical ion.

Radical Propagation: The generated radical can then undergo various transformations, such as addition to a double bond or coupling with another radical, to form the desired bond.

Catalyst Regeneration: The photocatalyst is returned to its ground state through another SET event, completing the catalytic cycle.

Reactive intermediates in such processes, including radical cations, radical anions, and neutral radicals, can often be detected and characterized using techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. These studies are crucial for elucidating the detailed mechanistic pathways of photoredox reactions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclopentyl2 Thiomethylphenylketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for detailing the carbon-hydrogen framework of a molecule. Through the application of various NMR experiments, a complete picture of the connectivity and through-space interactions within Cyclopentyl 2-thiomethylphenyl ketone can be constructed.

High-Resolution 1D NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of each hydrogen atom. For Cyclopentyl 2-thiomethylphenyl ketone, distinct signals would be expected for the aromatic protons, the methine proton of the cyclopentyl group adjacent to the carbonyl, the various methylene (B1212753) protons of the cyclopentyl ring, and the methyl protons of the thiomethyl group. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The methine proton on the cyclopentyl ring, being alpha to the electron-withdrawing carbonyl group, would also be shifted downfield relative to the other cyclopentyl protons. The methyl protons of the thiomethyl (-SCH₃) group would be expected to produce a singlet in the upfield region (around 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon environment. The carbonyl carbon of the ketone is the most deshielded and would appear at a characteristic downfield chemical shift (typically in the range of 195-220 ppm). The aromatic carbons would resonate in the 120-140 ppm region, with the carbon attached to the thiomethyl group and the carbon attached to the carbonyl group showing distinct shifts. The carbons of the cyclopentyl ring would appear at higher field, with the methine carbon alpha to the carbonyl being the most downfield of the aliphatic signals. The methyl carbon of the thiomethyl group would be found in the most upfield region of the spectrum.

A hypothetical data table for the 1D NMR of Cyclopentyl 2-thiomethylphenyl ketone is presented below, based on typical chemical shift ranges for similar functional groups.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~ 7.2 - 7.8 | Aromatic protons | ~ 198 - 205 | C=O (Ketone) |

| ~ 3.5 - 4.0 | Cyclopentyl-CH | ~ 135 - 145 | Aromatic C-S & C-C=O |

| ~ 2.4 | -SCH₃ | ~ 125 - 135 | Aromatic CH |

| ~ 1.5 - 2.0 | Cyclopentyl-CH₂ | ~ 45 - 55 | Cyclopentyl-CH |

| ~ 25 - 35 | Cyclopentyl-CH₂ | ||

| ~ 15 - 20 | -SCH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

To establish unambiguous connections between atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Cyclopentyl 2-thiomethylphenyl ketone, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentyl ring and confirming the coupling between adjacent aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). google.com This powerful technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra. google.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). google.com This is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation would be expected between the protons of the thiomethyl group and the aromatic carbon to which it is attached, as well as between the cyclopentyl methine proton and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation and stereochemistry. columbia.edu For example, NOESY or ROESY could reveal spatial relationships between the protons of the cyclopentyl ring and the aromatic ring, helping to define the preferred orientation of these groups relative to each other. The choice between NOESY and ROESY often depends on the molecular weight of the compound. columbia.edu

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in the crystalline state. If Cyclopentyl 2-thiomethylphenyl ketone can exist in different crystalline forms (polymorphs), ssNMR would be a critical tool for their characterization. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, which for Cyclopentyl 2-thiomethylphenyl ketone is C₁₃H₁₆OS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For Cyclopentyl 2-thiomethylphenyl ketone, characteristic fragmentation pathways would be expected. For instance, cleavage of the bond between the carbonyl group and the cyclopentyl ring (alpha-cleavage) would be a likely fragmentation route. The analysis of these fragmentation patterns helps to confirm the proposed connectivity of the molecule.

A hypothetical fragmentation data table is presented below:

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 220.0922 (M⁺) | 163.0527 | [M - C₄H₉]⁺ (Loss of butyl radical from cyclopentyl) |

| 220.0922 (M⁺) | 135.0452 | [C₇H₅OS]⁺ (Thiophenylcarbonyl cation) |

| 220.0922 (M⁺) | 69.0704 | [C₅H₉]⁺ (Cyclopentyl cation) |

Note: This is a predicted data table based on common fragmentation mechanisms. Actual m/z values would be determined by HRMS.

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation and Conformational Analysis

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, which can be particularly useful for distinguishing between isomers that have the same mass but different three-dimensional structures. nih.gov For Cyclopentyl 2-thiomethylphenyl ketone, IMS could potentially be used to separate and characterize different conformers of the molecule that may exist in the gas phase, providing further insight into its structural dynamics. nih.gov

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Structure

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, culminating in a detailed molecular architecture. For Cyclopentyl-2-thiomethylphenylketone, which possesses a chiral center at the carbon atom connecting the cyclopentyl and carbonyl groups, X-ray crystallography can unambiguously establish the (R) or (S) configuration.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the positions of individual atoms are deduced. The ability to determine the absolute configuration is particularly crucial for chiral molecules, as different enantiomers can exhibit distinct biological activities.

While specific crystallographic data for Cyclopentyl-2-thiomethylphenylketone is not publicly available, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information obtained.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for Cyclopentyl-2-thiomethylphenylketone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 95.3 |

| Volume (ų) | 1365.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor | 0.045 |

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a rapid and non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For Cyclopentyl-2-thiomethylphenylketone, FTIR and Raman spectroscopy would provide characteristic signals for its key functional moieties. The strong, sharp absorption band of the carbonyl (C=O) stretch is typically one of the most prominent features in the IR spectrum of a ketone, appearing in the range of 1680-1700 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations of the phenyl ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl and methyl groups would appear just below 3000 cm⁻¹. The C-S stretching vibration of the thiomethyl group, though often weak, would be expected in the 600-800 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, offering detailed insights into the substitution pattern. The combination of both techniques allows for a more complete vibrational assignment and can even be used to study conformational isomers if they exist in the sample. mdpi.com

Table 2: Expected Vibrational Frequencies for Cyclopentyl-2-thiomethylphenylketone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | 1680 - 1700 | FTIR (strong), Raman (moderate) |

| Aromatic C-H | Stretch | 3000 - 3100 | FTIR (moderate), Raman (strong) |

| Aliphatic C-H | Stretch | 2850 - 2960 | FTIR (strong), Raman (strong) |

| C-S | Stretch | 600 - 800 | FTIR (weak), Raman (moderate) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | FTIR (moderate), Raman (strong) |

Chiral Analytical Separations for Enantiomeric and Diastereomeric Purity Assessment

Given the chiral nature of Cyclopentyl-2-thiomethylphenylketone, assessing its enantiomeric purity is of paramount importance, particularly in pharmaceutical contexts where one enantiomer may be active and the other inactive or even detrimental. americanpharmaceuticalreview.com Chiral analytical separation techniques are employed to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantiomeric separation of non-volatile compounds. unife.it This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For α-aryl ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. scas.co.jp

Table 3: Illustrative Chiral HPLC Method for Cyclopentyl-2-thiomethylphenylketone

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral gas chromatography offers excellent resolution and sensitivity. chromatographyonline.com In chiral GC, the separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net The enantiomers of the analyte exhibit different interactions with the chiral selector, resulting in their separation. The temperature program of the GC oven is a key parameter for optimizing the separation. nih.gov

Table 4: Representative Chiral GC Method for Cyclopentyl-2-thiomethylphenylketone

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Two well-resolved peaks corresponding to the enantiomers |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a powerful technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. phenomenex.comchromatographyonline.com SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. selvita.comyoutube.com Polysaccharide-based chiral stationary phases are also widely used in SFC. nih.gov

Table 5: Exemplary Chiral SFC Method for Cyclopentyl-2-thiomethylphenylketone

| Parameter | Condition |

| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | Supercritical CO₂/Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Detection | UV at 254 nm |

| Expected Outcome | Rapid and efficient separation of the enantiomers |

Computational and Theoretical Chemistry Studies of Cyclopentyl2 Thiomethylphenylketone and Its Reactions

Quantum Chemical Calculations for Electronic Structure, Molecular Conformation, and Energetic Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like Cyclopentyl 2-thiomethylphenyl ketone at the atomic and electronic levels. These methods can predict molecular geometry, electronic distribution, and energetic stability without the need for empirical data.

Density Functional Theory (DFT) Applications to Ground State and Excited State Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. For a molecule like Cyclopentyl 2-thiomethylphenyl ketone, DFT calculations would be instrumental in understanding its fundamental characteristics.

Ground State Properties:

In the ground state, DFT can be used to determine the most stable three-dimensional arrangement of atoms (molecular conformation). This involves optimizing the geometry of the molecule to find the lowest energy structure. Key properties that can be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the cyclopentyl ring, the phenyl ring, and the thiomethyl and ketone functional groups.

Electronic Properties: The distribution of electrons within the molecule, which can be visualized through electron density plots and molecular orbital diagrams. This helps in identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity.

Energetic Properties: The total electronic energy, enthalpy, and Gibbs free energy of the molecule can be calculated, providing insights into its thermodynamic stability.

Illustrative Ground State DFT Data for a Phenyl Ketone Derivative:

Table 1: Hypothetical DFT Calculated Ground State Properties for a Phenyl Ketone Derivative

| Property | Value |

|---|---|

| Total Electronic Energy | -850.1234 Hartrees |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Excited State Properties:

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. This is particularly important for understanding a molecule's response to light, such as in photochemistry and spectroscopy. For Cyclopentyl 2-thiomethylphenyl ketone, TD-DFT could predict:

Electronic Transition Energies: The energies required to promote an electron from a lower energy orbital to a higher energy orbital, which correspond to the absorption of light at specific wavelengths.

Oscillator Strengths: The probability of a particular electronic transition occurring.

UV-Vis Spectrum: By combining the transition energies and oscillator strengths, a theoretical UV-Vis absorption spectrum can be generated.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results.

For Cyclopentyl 2-thiomethylphenyl ketone, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain benchmark energetic and spectroscopic data. These methods are particularly useful for:

Accurate Energetics: Calculating highly precise reaction energies, activation barriers, and conformational energy differences.

Spectroscopic Constants: Predicting vibrational frequencies for infrared (IR) and Raman spectroscopy with high accuracy, aiding in the interpretation of experimental spectra.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Complex Catalytic Mechanisms

Many organic reactions, including the synthesis of ketones, are catalyzed. Computational modeling can elucidate the step-by-step mechanism of these catalytic cycles. For a potential synthesis of Cyclopentyl 2-thiomethylphenyl ketone, such as a Friedel-Crafts acylation, computational studies could:

Identify the catalytically active species.

Determine the structure of all intermediates and transition states along the reaction pathway.

Calculate the energy profile of the entire catalytic cycle, identifying the rate-determining step.

Prediction and Rationalization of Stereoselectivity

If a reaction can produce multiple stereoisomers, computational methods can be used to predict and explain the observed stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. The difference in the activation energies of these transition states can be directly related to the enantiomeric or diastereomeric excess observed experimentally.

Illustrative Data for a Stereoselective Reaction:

Table 2: Hypothetical Calculated Energy Barriers for a Stereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| TS (R-product) | 15.2 | 95 |

| TS (S-product) | 17.0 | 5 |

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various types of spectra, which can be used to validate experimental findings or to aid in the identification of unknown compounds. For Cyclopentyl 2-thiomethylphenyl ketone, the following spectroscopic properties could be computationally predicted:

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated and compared with experimental NMR spectra to confirm the structure of the molecule.

IR and Raman Spectra: The vibrational frequencies and their intensities can be calculated to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to identify characteristic functional group vibrations.

UV-Vis Spectra: As mentioned in the TD-DFT section, theoretical UV-Vis spectra can be generated to understand the electronic transitions of the molecule.

Illustrative Predicted vs. Experimental Spectroscopic Data:

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Phenyl Ketone Derivative

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O | 198.5 | 197.2 |

| C (ipso) | 135.2 | 134.8 |

| C (ortho) | 128.9 | 128.5 |

| C (meta) | 129.7 | 129.3 |

| C (para) | 132.1 | 131.6 |

Despite a comprehensive search for scientific literature, no specific computational and theoretical chemistry studies focusing on "Cyclopentyl 2-thiomethylphenyl ketone" or a closely related analogue could be located. The provided outline requires detailed research findings for specific computational analyses, including NMR chemical shift prediction, vibrational and electronic spectra simulation, and molecular dynamics simulations.

The absence of published research on this particular compound or a suitable analogue with the required comprehensive data makes it impossible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements. Creating an article would necessitate fabricating data, which falls outside the scope of generating factual and reliable information.

Therefore, the requested article on the "Computational and Theoretical Chemistry Studies of Cyclopentyl 2-thiomethylphenyl ketone and its Reactions" cannot be provided at this time due to the lack of available scientific data.

Chemical Reactivity and Derivatization Pathways of Cyclopentyl2 Thiomethylphenylketone

Reactivity Profile of the Ketone Carbonyl Group

The ketone functionality is a cornerstone of the molecule's reactivity, participating in a variety of nucleophilic additions and condensation reactions.

Stereoselective Nucleophilic Additions and Reductions

The carbonyl carbon of Cyclopentyl 2-thiomethylphenyl ketone is electrophilic and susceptible to attack by nucleophiles. The facial selectivity of this attack is influenced by the steric bulk of the cyclopentyl and 2-thiomethylphenyl groups.

Reduction of the ketone to a secondary alcohol can be achieved with various reducing agents. The stereochemical outcome of these reductions is of significant interest. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely lead to a mixture of diastereomeric alcohols. The Felkin-Anh model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. academie-sciences.fr The stereoselectivity of such additions to cyclic ketones is a complex interplay of steric and electronic factors. academie-sciences.frresearchgate.net

| Reaction | Reagent | Expected Product | Stereochemical Consideration |

| Reduction | NaBH₄, MeOH | Cyclopentyl(2-(methylthio)phenyl)methanol | Formation of a new stereocenter; diastereomeric mixture expected. |

| Grignard Reaction | CH₃MgBr, THF then H₃O⁺ | 1-(Cyclopentyl)-1-(2-(methylthio)phenyl)ethanol | Creation of a tertiary alcohol with a new stereocenter. |

Condensation and Heterocyclic Annulation Reactions

The ketone can undergo condensation reactions with various nucleophiles, particularly those derived from active methylene (B1212753) compounds. These reactions are fundamental in carbon-carbon bond formation. fiveable.me

The Aldol (B89426) condensation, for example, involves the reaction of the ketone's enolate (or the enolate of another carbonyl compound) with the ketone itself. youtube.com While self-condensation might be complex, crossed Aldol condensations with other aldehydes or ketones are plausible.

Furthermore, the ketone can serve as a precursor for the synthesis of heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoline or pyridazinone systems, while reaction with hydroxylamine (B1172632) would produce an oxime. The Claisen-Schmidt condensation, a reaction between a ketone and an aldehyde, could also be employed. pearson.com Intramolecular versions of these condensations, if a suitable second reactive group were introduced elsewhere in the molecule, could lead to fused ring systems. The Dieckmann condensation is a related intramolecular reaction of diesters to form β-keto esters, illustrating a general strategy for ring formation. masterorganicchemistry.com

Transformations at the Alpha-Positions to the Ketone

The carbon atoms adjacent to the carbonyl group (α-positions) are activated and can be functionalized through enolate intermediates.

Enolization and Directed Alpha-Functionalization

The presence of α-hydrogens on both the cyclopentyl ring and the benzylic position allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Once formed, the enolate can act as a nucleophile in various reactions, including alkylation, acylation, and halogenation. For instance, α-halogenation of ketones is a well-established transformation. pearson.com A related compound, cyclopentyl 2-thienyl ketone, can be halogenated at the α-position of the cyclopentyl ring as a step in the synthesis of other molecules. google.comgoogle.com This suggests that Cyclopentyl 2-thiomethylphenyl ketone could undergo similar regioselective halogenation.

| Reaction | Reagent | Intermediate | Expected Product |

| Alpha-Alkylation | 1. LDA, THF, -78°C 2. CH₃I | Lithium enolate | 1-(Cyclopentyl)-1-(2-(methylthio)phenyl)propan-1-one (and other isomers) |

| Alpha-Halogenation | Br₂, CH₃COOH | Enol | 2-Bromo-1-cyclopentyl-1-(2-(methylthio)phenyl)ethan-1-one (and other isomers) |

Cyclopentyl Ring-Opening or Expansion Reactions

The cyclopentyl ring, particularly when activated by the adjacent ketone, could potentially undergo ring-opening or expansion reactions under specific conditions. Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or reactions involving diazomethane. organic-chemistry.org While less common, ring-opening of a stable five-membered carbocycle would require forcing conditions or specific reagents designed to facilitate such a transformation. Studies on the β-scission of the cyclopentyl radical indicate that C-C bond cleavage is a dominant pathway at high temperatures. kaust.edu.sa Certain rearrangements, like the Favorskii rearrangement, can lead to ring contraction of cyclic α-haloketones. researchgate.net

Reactivity of the Thiomethyl Group

The thiomethyl (-SCH₃) group on the phenyl ring also presents opportunities for chemical modification.

The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide (B87167) and sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives would have altered electronic properties and could serve as intermediates for further transformations, such as elimination reactions to introduce a double bond or as leaving groups in nucleophilic aromatic substitution reactions. The thiomethyl group can also participate in nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of Cyclopentyl 2-thiomethylphenylketone is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.comyoutube.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org In the case of Cyclopentyl 2-thiomethylphenylketone, the ketone group has some electron-withdrawing character, which could facilitate NAS under certain conditions, particularly if a good leaving group is present on the ring (e.g., a halogen). The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex). libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group enhances the reaction rate by stabilizing this intermediate. masterorganicchemistry.com

The following table outlines the expected directing effects for electrophilic aromatic substitution on Cyclopentyl 2-thiomethylphenylketone.

| Reagent Type | Reaction | Expected Position of Substitution |

| Electrophile (e.g., NO₂⁺) | Electrophilic Aromatic Substitution | Ortho/Para to -SCH₃ group |

| Nucleophile (e.g., RO⁻) | Nucleophilic Aromatic Substitution | Requires a leaving group on the ring |

Rearrangement Reactions and Fragmentations

The structural features of Cyclopentyl 2-thiomethylphenylketone allow for the possibility of various rearrangement and fragmentation reactions, particularly under specific conditions such as mass spectrometry analysis or photochemical activation.

In mass spectrometry, ketones typically undergo characteristic fragmentation patterns. The most common fragmentation for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu For Cyclopentyl 2-thiomethylphenylketone, this could result in the loss of the cyclopentyl radical or the 2-thiomethylphenyl radical. Another common fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-carbon-carbon bond. youtube.com

| Fragmentation Type | Likely Lost Fragment |

| α-Cleavage | Cyclopentyl radical or 2-thiomethylphenyl radical |

| McLafferty Rearrangement | Requires accessible γ-hydrogens |

Strategic Integration and Broader Impact in Advanced Organic Synthesis

Utility as a Versatile Chiral Building Block in Multistep Synthesis

The value of Cyclopentyl-2-thiomethylphenylketone as a chiral building block lies in the combination of its constituent parts: a prostereogenic ketone, a conformationally constrained cyclopentyl ring, and an electronically distinct thiomethyl-substituted phenyl ring. The ketone functionality serves as a primary handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. When these reactions are conducted under asymmetric conditions, the ketone can be converted into a chiral secondary alcohol, establishing a key stereocenter that can influence subsequent synthetic steps.

The cyclopentyl group, due to its non-planar geometry, can exert significant steric influence on the approaching reagents, leading to diastereoselective transformations. For instance, the treatment of cyclopentanone (B42830) with LDA (lithium diisopropylamide) has been shown to exclusively form the trans-enolate due to geometric constraints. youtube.com This inherent facial bias of the cyclopentyl ring can be exploited to control the stereochemistry of reactions at adjacent positions.

Moreover, the thiomethylphenyl moiety is not merely a passive spectator. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, groups that can act as powerful chiral auxiliaries or directing groups in subsequent transformations. Chiral sulfoxides, for example, are well-established for their ability to control the stereochemistry of reactions on adjacent carbon atoms. researchgate.net Thus, the initial asymmetric transformation at the ketone can be followed by oxidation of the thiomethyl group to create a powerful tool for further stereocontrol.

The synthesis of chiral cyclopentenones, which are valuable precursors in the synthesis of bioactive molecules, often relies on the asymmetric functionalization of a pre-existing cyclopentanone framework. nih.govacs.org By analogy, Cyclopentyl-2-thiomethylphenylketone can serve as a precursor to a variety of chiral cyclopentane (B165970) derivatives, where the stereochemistry is set early in the synthesis and carried through a multistep sequence.

Table 1: Representative Asymmetric Reductions of Prochiral Ketones

This table illustrates typical enantioselectivities achieved in the asymmetric reduction of ketones, a fundamental transformation for converting prochiral ketones into chiral building blocks. The data is representative of the types of transformations that Cyclopentyl-2-thiomethylphenylketone could undergo.

| Ketone Substrate | Chiral Catalyst/Reagent | Product Enantiomeric Excess (ee %) |

| Acetophenone (B1666503) | (R)-CBS Catalyst, BH3 | >99 |

| 1-Tetralone | Noyori's Ru-BINAP Catalyst, H2 | 98 |

| 2-Chloroacetophenone | Chiral Oxazaborolidine | 95 |

Data is illustrative and sourced from general literature on asymmetric synthesis.

Strategic Control over Stereochemical Information in Downstream Synthetic Pathways

Once a stereocenter is established in the Cyclopentyl-2-thiomethylphenylketone framework, it can be used to direct the stereochemical outcome of subsequent reactions. This transfer of stereochemical information is a critical element of efficient organic synthesis. The study of stereochemistry is fundamental to understanding how the spatial arrangement of atoms influences chemical reactions and physical properties. rijournals.com

One of the primary ways to exert this control is through diastereoselective reactions. For example, an aldol (B89426) reaction of the enolate derived from Cyclopentyl-2-thiomethylphenylketone with an aldehyde would lead to the formation of two new stereocenters. The stereochemistry of the existing chiral center (e.g., the hydroxyl group from a prior reduction) can influence the facial selectivity of the enolate's attack on the aldehyde, leading to a preponderance of one diastereomer. The geometry of the enolate, which is influenced by the cyclopentyl ring, plays a crucial role in determining the relative stereochemistry of the newly formed stereocenters. youtube.com

Furthermore, the thiomethylphenyl group can be leveraged for intramolecular reactions. For example, ortho-lithiation of the phenyl ring, directed by the thiomethyl group, followed by intramolecular addition to the ketone would generate a chiral tricyclic product with defined stereochemistry. The ability to control both regioselectivity and stereochemistry is a significant advantage in the synthesis of complex molecules. thieme.de

The principles of asymmetric synthesis, utilizing chiral catalysts or auxiliaries, are key to achieving high levels of stereocontrol. researchgate.net In the context of Cyclopentyl-2-thiomethylphenylketone, a chiral ligand could coordinate to the molecule in a way that blocks one face of the ketone or a derived functional group, thereby directing the approach of a reagent to the opposite face.

Exploration of Structural Analogs and Homologs with Modified Reactivity or Properties

The modular nature of Cyclopentyl-2-thiomethylphenylketone allows for the systematic exploration of structural analogs and homologs to fine-tune its reactivity and physical properties. Modifications can be envisioned at three primary locations: the cyclopentyl ring, the phenyl ring, and the thiomethyl group.

Modifications to the Cyclopentyl Ring: The size of the cycloalkyl ring can have a profound impact on the stereochemical outcome of reactions. Replacing the cyclopentyl group with a cyclobutyl or cyclohexyl group would alter the ring strain and conformational preferences, which in turn would influence the facial bias of the ketone and the geometry of the corresponding enolate. For instance, the synthesis of chiral Swaminathan ketones, which possess a bicyclo[5.4.0]undecane core, demonstrates how intramolecular aldol condensation of a substituted cycloheptanone (B156872) can be controlled to produce specific stereoisomers. rsc.org

Modifications to the Phenyl Ring: The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents. For example, adding a nitro group would make the phenyl ring more electron-deficient, potentially influencing the reactivity of the ketone or the acidity of the alpha-protons. Conversely, an alkoxy group would have the opposite effect. The synthesis of various 5-aryl-2-acetylthiophenes from different acetophenone derivatives highlights how substituents on the aromatic ring can be varied to create a library of related compounds. mdpi.comsciforum.netresearchgate.net

Modifications to the Thiomethyl Group: As previously mentioned, the sulfur atom can be oxidized to a sulfoxide or sulfone. These oxidized analogs would have significantly different electronic and steric properties. A chiral sulfoxide, in particular, could serve as an internal chiral auxiliary to direct subsequent transformations with high diastereoselectivity. Additionally, the methyl group could be replaced with other alkyl or aryl groups to further modulate the steric environment around the sulfur atom.

Table 2: Potential Structural Analogs and Their Anticipated Properties

| Analog | Modification | Anticipated Change in Property/Reactivity |

| Cyclohexyl-2-thiomethylphenylketone | Cyclopentyl → Cyclohexyl | Altered conformational bias, potentially different diastereoselectivity in reactions. |

| Cyclopentyl-2-(methylsulfinyl)phenylketone | Thiomethyl → Methylsulfinyl | Introduction of a chiral sulfoxide for enhanced stereocontrol; increased polarity. |

| Cyclopentyl-4-nitro-2-thiomethylphenylketone | H → NO2 on phenyl ring | Increased electrophilicity of the ketone; altered electronic properties of the aromatic ring. |

Future Research Directions and Outlook for Cyclopentyl 2 Thiomethylphenylketone

The exploration of novel chemical entities is a cornerstone of scientific advancement, driving innovation across various fields, from materials science to medicinal chemistry. Cyclopentyl 2-thiomethylphenylketone, with its distinct combination of a flexible cyclopentyl group, a reactive ketone, and a functionalizable thiomethylphenyl moiety, represents a scaffold with considerable untapped potential. The future of research surrounding this compound is poised to move beyond its current applications, venturing into more sustainable synthesis, computational design, unexplored reactivity, and the construction of complex molecular frameworks. This article outlines the prospective research trajectories that could define the next chapter in the scientific story of Cyclopentyl 2-thiomethylphenylketone.

Q & A

Q. What minimal dataset is required to validate a novel synthetic route for this compound?

- Methodological Answer : Include:

- Full spectroscopic data (NMR, MS, IR).

- Chromatographic purity metrics (HPLC/GC).

- Crystallographic data (if available).

- Yield optimization tables (temperature, catalyst, solvent).

- Reproducibility data (three independent trials) .

Q. How should researchers document failed experiments or irreproducible results for Cyclopentyl 2-thiomethylphenylketone?

- Methodological Answer : Report negative results in supplementary materials with detailed protocols. Analyze failure modes (e.g., via Ishikawa diagrams) and propose corrective actions (e.g., alternative catalysts, stricter anhydrous conditions) .

Ethical & Literature Practices

Q. How to ensure proper attribution of prior work when modifying existing synthetic methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products